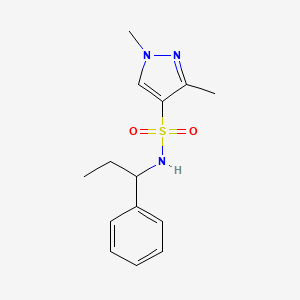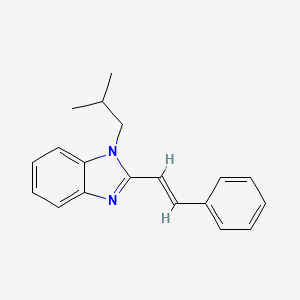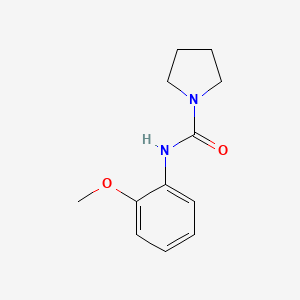
1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule with a molecular weight of 362.48 g/mol and a chemical formula of C18H22N4O2S. This compound is also known as DPP4 inhibitor and has been studied for its ability to inhibit the enzyme dipeptidyl peptidase 4 (DPP4).
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide involves the inhibition of DPP4. DPP4 is an enzyme that cleaves incretin hormones such as GLP-1 and GIP, thereby reducing their half-life and activity. By inhibiting DPP4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases insulin secretion, reduces glucagon secretion, and improves glucose tolerance. It also reduces inflammation and oxidative stress, which are associated with the development of type 2 diabetes. Additionally, it has been shown to have cardioprotective effects by reducing myocardial infarction size and improving left ventricular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide in lab experiments is its potency as a DPP4 inhibitor. This allows for the study of the effects of increased incretin hormone levels on glucose metabolism and insulin secretion. However, one limitation of using this compound is its potential toxicity. It has been shown to have hepatotoxic effects in animal studies, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the study of 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective DPP4 inhibitors. Another area of research is the study of the long-term effects of DPP4 inhibition on glucose metabolism and insulin secretion. Additionally, the cardioprotective effects of this compound could be further investigated. Finally, the potential hepatotoxic effects of this compound need to be thoroughly studied before it can be used clinically.
Synthesemethoden
The synthesis of 1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide involves the reaction of 1-phenylpropylamine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to form the corresponding amide. This amide is then reacted with chlorosulfonic acid to form the sulfonamide. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of DPP4, an enzyme that plays a key role in the regulation of glucose metabolism. By inhibiting DPP4, this compound can increase the levels of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and reduce blood glucose levels. This makes this compound a potential treatment for type 2 diabetes.
Eigenschaften
IUPAC Name |
1,3-dimethyl-N-(1-phenylpropyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-13(12-8-6-5-7-9-12)16-20(18,19)14-10-17(3)15-11(14)2/h5-10,13,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSOZYBYCVWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5437575.png)

![N~2~-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5437584.png)

![4-({methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5437594.png)

![2-[2-(2,4-dinitrophenyl)carbonohydrazonoyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5437610.png)
![N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5437621.png)
![8-[2-(2,3-dimethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5437637.png)

![3-(2-hydroxyethyl)-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5437647.png)
![2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437661.png)
![2-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5437676.png)